molecular formula C27H24N4O4S B2508624 2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-82-8

2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2508624
CAS RN: 324044-82-8
M. Wt: 500.57
InChI Key: ZIAGVXMOKXSIGG-UHFFFAOYSA-N
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Description

Piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity . They are common structural units in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The C–H and N–H bond lengths were automatically modified to the standard neutron values i.e., C–H = 1.083 Å and N–H = 1.009 Å when the crystallographic files (cif files) of 4b and 4c were uploaded into the CrystalExplorer software .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives have emerged as essential scaffolds for drug development. Their versatile chemical properties make them valuable in lead optimization. Researchers have synthesized various analogs of quinoline, including our compound of interest, to explore their potential as therapeutic agents. These derivatives often exhibit promising bioactivity against specific disease targets, such as enzymes, receptors, or cellular pathways .

Antimicrobial Activity

The quinoline core has demonstrated potent antimicrobial properties. Researchers have investigated its derivatives for their ability to combat bacterial, fungal, and parasitic infections. Our compound may exhibit similar effects, making it a candidate for novel antimicrobial agents .

Anticancer Potential

The combination of quinoline and other functional groups can lead to compounds with anticancer properties. Our compound’s unique structure could interfere with cancer cell growth, apoptosis, or angiogenesis. In vitro studies against cancer cell lines may reveal its potential as an anticancer drug .

Agrochemical Applications

Quinoline derivatives have found applications in crop protection. Researchers explore their pesticidal properties, including insecticidal and fungicidal effects. Our compound might contribute to sustainable agriculture by providing effective pest control .

Luminescent Materials

Certain quinoline-based compounds exhibit intriguing luminescent properties. They can serve as fluorescent probes, sensors, or materials for organic light-emitting diodes (OLEDs). Our compound’s unique structure may contribute to advances in optoelectronics and display technologies .

Coordination Chemistry and Metal Complexes

Quinoline derivatives readily form coordination complexes with transition metals. These complexes have diverse applications, from catalysis to material science. Our compound’s ligand properties could lead to interesting metal coordination complexes with specific functions .

Mechanism of Action

Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .

properties

IUPAC Name

2-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c32-26-21-9-1-5-19-6-2-10-22(24(19)21)27(33)31(26)18-15-29-13-16-30(17-14-29)36(34,35)23-11-3-7-20-8-4-12-28-25(20)23/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAGVXMOKXSIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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